molecular formula C8H3BrN2O4 B1417091 4-Bromo-2-cyano-5-nitrobenzoic acid CAS No. 1805597-40-3

4-Bromo-2-cyano-5-nitrobenzoic acid

Cat. No.: B1417091
CAS No.: 1805597-40-3
M. Wt: 271.02 g/mol
InChI Key: SHRSUIJHGOQGDS-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-5-nitrobenzoic acid is a poly-substituted benzoic acid derivative characterized by a bromine atom at the 4-position, a cyano group at the 2-position, and a nitro group at the 5-position.

Properties

IUPAC Name

4-bromo-2-cyano-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-6-1-4(3-10)5(8(12)13)2-7(6)11(14)15/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRSUIJHGOQGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-2-cyano-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromo-2-cyanobenzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration: 4-Bromo-2-cyanobenzoic acid is treated with a nitrating mixture (concentrated nitric acid and sulfuric acid) to introduce the nitro group at the 5-position.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 4-Bromo-2-cyano-5-nitrobenzoic acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

4-Bromo-2-cyano-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine and nitro groups on the benzene ring make it susceptible to electrophilic substitution reactions. For example, it can undergo halogenation, nitration, and sulfonation under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the cyano group to form new compounds.

Common reagents and conditions used in these reactions include concentrated acids for nitration, hydrogen gas with palladium catalysts for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include 4-bromo-2-amino-5-nitrobenzoic acid and various substituted derivatives.

Scientific Research Applications

4-Bromo-2-cyano-5-nitrobenzoic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Medicinal Chemistry: Researchers investigate its potential as a building block for designing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: It is used in studies to understand the interactions of small molecules with biological targets, aiding in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, for example, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The cyano and bromine groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituent positions, molecular weights, and key properties of 4-bromo-2-cyano-5-nitrobenzoic acid with related benzoic acid derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-Bromo-2-cyano-5-nitrobenzoic acid Br (4), CN (2), NO₂ (5) C₈H₃BrN₂O₄ 271.03* N/A Unique cyano group enhances electrophilicity; potential synthetic intermediate.
5-Bromo-2-methoxybenzoic acid Br (5), OCH₃ (2) C₈H₇BrO₃ 231.05 2476-35-9 Methoxy group reduces acidity compared to EWGs; used in organic synthesis.
5-Bromo-2-hydroxy-3-nitrobenzoic acid Br (5), OH (2), NO₂ (3) C₇H₄BrNO₅ 262.02 10169-50-3 Hydroxy group enables hydrogen bonding; nitro at 3 alters reactivity.
3-Bromo-4-hydroxy-5-nitrobenzoic acid Br (3), OH (4), NO₂ (5) C₇H₄BrNO₅ 262.02 67175-27-3 Bromo at 3 creates steric hindrance; used in coordination chemistry.
5-Bromo-2-chlorobenzoic acid Br (5), Cl (2) C₇H₄BrClO₂ 235.46 N/A Dual halogen substitution enhances halogenation reactions in drug synthesis.
2-(4-Chlorophenoxy)-5-nitrobenzoic acid Cl (phenoxy), NO₂ (5) C₁₃H₈ClNO₅ 293.66 N/A Phenoxy group increases lipophilicity; potential herbicide intermediate.

*Calculated molecular weight based on formula.

Key Observations:
  • Electron-withdrawing effects: The cyano group in the target compound is a stronger EWG than methoxy or hydroxy groups in analogs, leading to higher acidity (pKa ~1.5–2.5 estimated) compared to 5-bromo-2-methoxybenzoic acid (pKa ~3.5–4.5) .
  • Positional isomerism : Bromine at the 4-position (target) vs. 5-position (e.g., 5-bromo-2-hydroxy-3-nitrobenzoic acid ) alters resonance stabilization and reactivity in substitution reactions.
  • Functional group diversity: The cyano group enables nucleophilic additions (e.g., with amines or thiols), distinguishing it from halogenated analogs like 5-bromo-2-chlorobenzoic acid, which primarily undergo cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-cyano-5-nitrobenzoic acid
Reactant of Route 2
4-Bromo-2-cyano-5-nitrobenzoic acid

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